6-Methylthiohexanaldoxime

Beschreibung

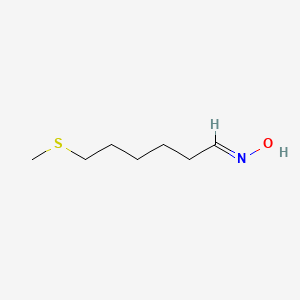

6-Methylthiohexanaldoxime is a critical intermediate in the biosynthesis of aliphatic glucosinolates, a class of sulfur-rich secondary metabolites in plants. These compounds are pivotal for plant defense against herbivores and pathogens . The enzyme cytochrome P450 CYP79F1 in Arabidopsis thaliana catalyzes the conversion of trihomomethionine (a chain-elongated methionine derivative) into this compound . This aldoxime serves as a precursor for 6-methylthiohexyl glucosinolate (KEGG ID: C17250), which contributes to pest resistance and ecological interactions . Its structural features, including a six-carbon backbone with a terminal methylthio (-SCH₃) group and an aldoxime (-CH=N-OH) functional group, distinguish it from shorter or longer homologs in the same biochemical pathway.

Eigenschaften

Molekularformel |

C7H15NOS |

|---|---|

Molekulargewicht |

161.27 g/mol |

IUPAC-Name |

(NE)-N-(6-methylsulfanylhexylidene)hydroxylamine |

InChI |

InChI=1S/C7H15NOS/c1-10-7-5-3-2-4-6-8-9/h6,9H,2-5,7H2,1H3/b8-6+ |

InChI-Schlüssel |

OKKDZUZMZMLOGY-SOFGYWHQSA-N |

Isomerische SMILES |

CSCCCCC/C=N/O |

Kanonische SMILES |

CSCCCCCC=NO |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in the Aldoxime Series

6-Methylthiohexanaldoxime belongs to a homologous series of methylthioaldoximes, which differ in carbon chain length:

- 5-Methylthiopentanaldoxime : Derived from dihomomethionine via CYP79F1, featuring a five-carbon chain .

- 7-Methylthioheptanaldoxime : Produced from tetrahomomethionine, with a seven-carbon chain .

The incremental increase in chain length influences physical properties such as volatility and polarity, which are critical for analytical differentiation and biological activity.

Analytical Differentiation via GC-MS

Gas chromatography-mass spectrometry (GC-MS) reveals distinct retention times and fragmentation patterns for these aldoximes:

Table 1: GC-MS Retention Times and Fragmentation Patterns

| Compound | E/Z Isomer Retention Times (min) | Key m/z Peaks | References |

|---|---|---|---|

| 5-Methylthiopentanaldoxime | 14.3 (E), 14.8 (Z) | 130, 129, 113, 82, 61 | |

| This compound | 17.1 (E), 17.6 (Z) | 144, 143, 98, 96, 69 |

The longer carbon chain of this compound results in higher retention times compared to 5-methylthiopentanaldoxime. Its mass spectrum includes prominent peaks at m/z 144 (molecular ion) and 143 (M-1), reflecting the loss of a hydrogen atom, while shorter homologs exhibit lower molecular ions (e.g., m/z 130 for 5-methylthiopentanaldoxime) .

Functional and Ecological Implications

The chain length of aldoximes directly impacts the biological activity of resulting glucosinolates. For example:

- This compound-derived glucosinolates are associated with enhanced pest resistance in Arabidopsis due to their hydrolysis products (e.g., isothiocyanates), which deter herbivores .

- Shorter-chain homologs (e.g., from 5-methylthiopentanaldoxime) may exhibit different toxicity profiles or target specific pests, highlighting the adaptive value of structural diversity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.